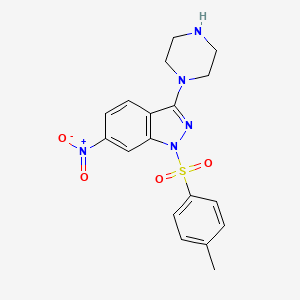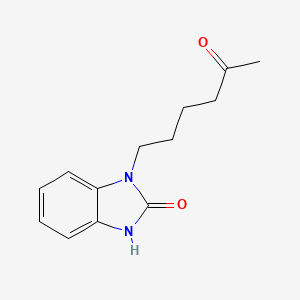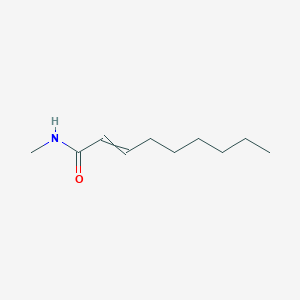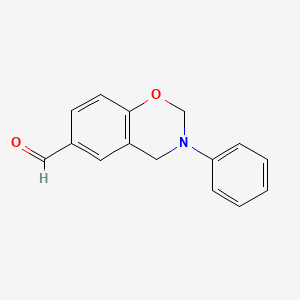
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a sulfonyl group, a nitro group, and a piperazine moiety attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the indazole core using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the nitro-indazole intermediate with 4-methylbenzene-1-sulfonyl chloride in the presence of a base such as triethylamine.
Piperazine Substitution: Finally, the piperazine moiety is attached through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group on the indazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Thiol Derivatives: Formed by the reduction of the sulfonyl group.
Substituted Piperazine Derivatives: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular pathways and its potential as a therapeutic agent.
Chemical Biology: The compound is employed as a tool to probe biological systems and to study the mechanisms of action of related compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group and the sulfonyl group are key functional groups that contribute to its biological activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methylbenzene-1-sulfonyl)-3-(piperazin-1-yl)-1H-indazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(4-Methylbenzene-1-sulfonyl)-6-amino-3-(piperazin-1-yl)-1H-indazole: Contains an amino group instead of a nitro group, leading to different properties.
1-(4-Methylbenzene-1-sulfonyl)-3-(morpholin-4-yl)-1H-indazole: Contains a morpholine ring instead of a piperazine ring, which may affect its interaction with biological targets.
Uniqueness
1-(4-Methylbenzene-1-sulfonyl)-6-nitro-3-(piperazin-1-yl)-1H-indazole is unique due to the presence of both the nitro group and the piperazine moiety, which contribute to its distinct chemical and biological properties
Properties
CAS No. |
921224-94-4 |
|---|---|
Molecular Formula |
C18H19N5O4S |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-6-nitro-3-piperazin-1-ylindazole |
InChI |
InChI=1S/C18H19N5O4S/c1-13-2-5-15(6-3-13)28(26,27)22-17-12-14(23(24)25)4-7-16(17)18(20-22)21-10-8-19-9-11-21/h2-7,12,19H,8-11H2,1H3 |
InChI Key |
HWQCDRGNSKAHMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)N4CCNCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylamino)-5-{[3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-4(5H)-one](/img/structure/B12615323.png)
![7-Fluoro-3,4,5,10-tetrahydroazepino[3,4-b]indol-1(2H)-one](/img/structure/B12615329.png)
![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)



![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)



![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
![{2-[4-(4-Chlorophenoxy)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12615404.png)

